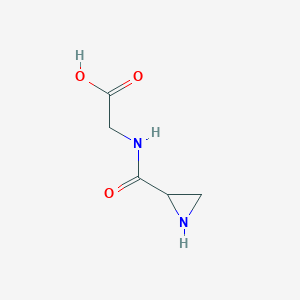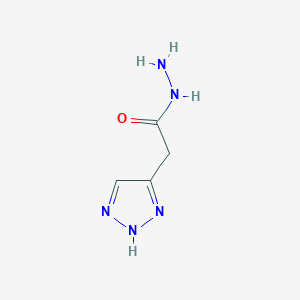![molecular formula C6H6N4 B11924025 3H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 132643-73-3](/img/structure/B11924025.png)
3H-Pyrazolo[4,3-B]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[4,3-B]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst. This reaction is carried out at room temperature under ethanol, providing the desired product with moderate to good yields . Another method involves the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, is preferred due to their stability, low cost, and non-toxicity .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3H-Pyrazolo[4,3-B]pyridin-3-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation, differentiation, and survival of cells. The compound inhibits the activity of TRKs by binding to their active sites, preventing the phosphorylation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
3H-Pyrazolo[4,3-B]pyridin-3-amine is unique due to its specific structure and biological activity. Similar compounds include other pyrazolopyridines, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atom in the pyrazole ring.
Pyrazolo[3,4-C]pyridines: These compounds have a different fusion pattern between the pyrazole and pyridine rings.
Pyrazolo[4,3-C]pyridines: These compounds also differ in the fusion pattern and have distinct biological activities.
The uniqueness of this compound lies in its specific interactions with TRKs and its potential as an anticancer agent .
Properties
CAS No. |
132643-73-3 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3,6H,7H2 |
InChI Key |
RZLALESOSDBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(N=N2)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)





![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)




![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
